Cas no 824392-01-0 (4-Penten-2-one, 1-(2-pentylcyclopropyl)-)

4-Penten-2-one, 1-(2-pentylcyclopropyl)- structure
824392-01-0 structure
Product name:4-Penten-2-one, 1-(2-pentylcyclopropyl)-
CAS No:824392-01-0
MF:C13H22O
MW:194.313184261322
CID:691973
PubChem ID:71418660

4-Penten-2-one, 1-(2-pentylcyclopropyl)- Chemical and Physical Properties

Names and Identifiers

    • 4-Penten-2-one, 1-(2-pentylcyclopropyl)-
    • 1-(2-pentylcyclopropyl)pent-4-en-2-one
    • 824392-01-0
    • DTXSID00837954
    • Inchi: InChI=1S/C13H22O/c1-3-5-6-8-11-9-12(11)10-13(14)7-4-2/h4,11-12H,2-3,5-10H2,1H3
    • InChI Key: ZGXYXCBHVQRDQX-UHFFFAOYSA-N
    • SMILES: CCCCCC1CC1CC(=O)CC=C

Computed Properties

  • Exact Mass: 194.167065321g/mol
  • Monoisotopic Mass: 194.167065321g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 8
  • Complexity: 195
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 17.1Ų

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